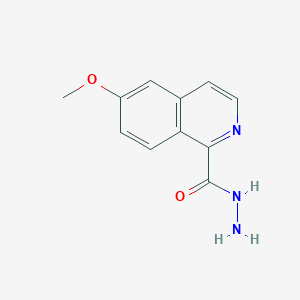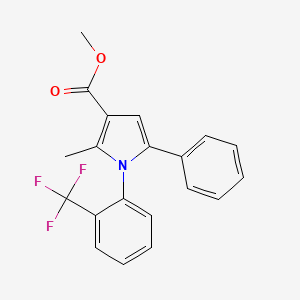
Methyl 2-methyl-5-phenyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrrole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-methyl-5-phenyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrrole-3-carboxylate is a synthetic organic compound belonging to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic compounds with a nitrogen atom in the ring. This specific compound is characterized by the presence of a trifluoromethyl group, which imparts unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-methyl-5-phenyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrrole-3-carboxylate typically involves multi-step reactions starting from commercially available aldehydes. One common method includes the condensation of benzaldehyde with t-butylsulfinamide to generate the corresponding imine, followed by vinylation with vinylmagnesium bromide to afford the desired allylic amine. Subsequent reductive amination and cyclization steps lead to the formation of the pyrrole core .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-methyl-5-phenyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole oxides, while substitution reactions can produce a wide range of functionalized pyrroles.
Aplicaciones Científicas De Investigación
Methyl 2-methyl-5-phenyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrrole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Methyl 2-methyl-5-phenyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-methyl-5-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrole-3-carboxylate: Known for its anti-cancer activity.
Dimethyl-2-phenyl-1-tosyl-5-(trifluoromethyl)-1H-pyrrole-3,4-dicarboxylate: Used in medicinal chemistry for drug development.
Uniqueness
Methyl 2-methyl-5-phenyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrrole-3-carboxylate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C20H16F3NO2 |
|---|---|
Peso molecular |
359.3 g/mol |
Nombre IUPAC |
methyl 2-methyl-5-phenyl-1-[2-(trifluoromethyl)phenyl]pyrrole-3-carboxylate |
InChI |
InChI=1S/C20H16F3NO2/c1-13-15(19(25)26-2)12-18(14-8-4-3-5-9-14)24(13)17-11-7-6-10-16(17)20(21,22)23/h3-12H,1-2H3 |
Clave InChI |
FSFIBFIKPZLYKC-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(N1C2=CC=CC=C2C(F)(F)F)C3=CC=CC=C3)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tricyclo[2.1.0.02,5]pentan-3-one](/img/structure/B12965310.png)
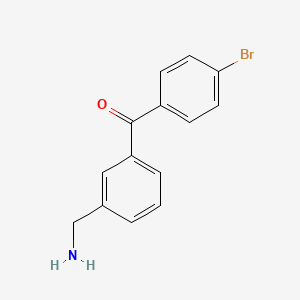
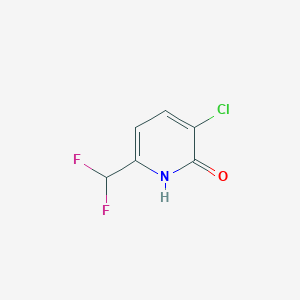

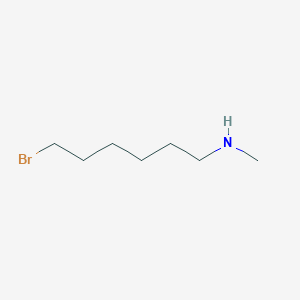
![5-Vinylbenzo[d]thiazole](/img/structure/B12965341.png)
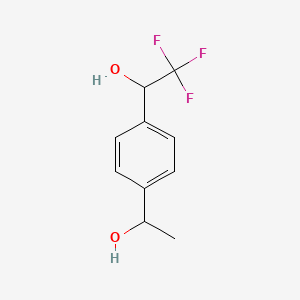

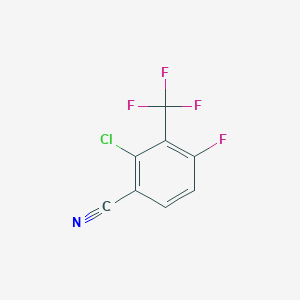
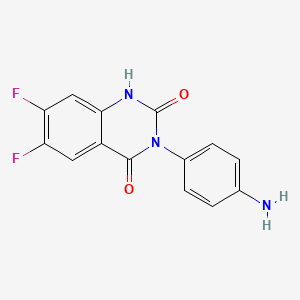
![6-Bromo-1-isopropyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B12965364.png)
![Methyl (s)-2-amino-3-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)propanoate hydrochloride](/img/structure/B12965377.png)
![2,3-Dimethylpyrazolo[1,5-a]pyridin-5-ol](/img/structure/B12965388.png)
